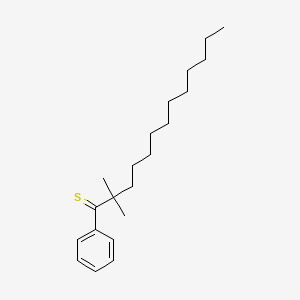
2,2-Dimethyl-1-phenyltridecane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-phenyltridecane-1-thione is an organic compound with the molecular formula C21H34S It is characterized by the presence of a thione group (C=S) attached to a tridecane chain with a phenyl group and two methyl groups at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenyltridecane-1-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-phenyltridecane with sulfur sources to introduce the thione group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the formation of the thione group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like distillation and recrystallization to purify the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-phenyltridecane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-phenyltridecane-1-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-phenyltridecane-1-thione involves its interaction with molecular targets through the thione group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological targets, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-phenyltridecane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-one: Contains a carbonyl group (C=O) instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-thiol: Features a thiol group (SH) instead of a thione group.
Uniqueness
2,2-Dimethyl-1-phenyltridecane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thione group can engage in specific interactions and reactions that are not possible with hydroxyl, carbonyl, or thiol groups .
Eigenschaften
CAS-Nummer |
54007-73-7 |
|---|---|
Molekularformel |
C21H34S |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
2,2-dimethyl-1-phenyltridecane-1-thione |
InChI |
InChI=1S/C21H34S/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)20(22)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3 |
InChI-Schlüssel |
GRIIUGRBGNSSCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)(C)C(=S)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



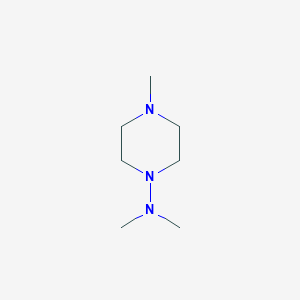
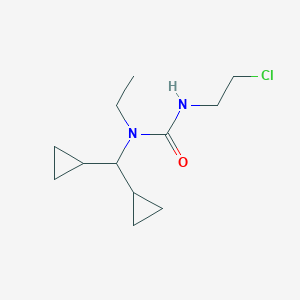

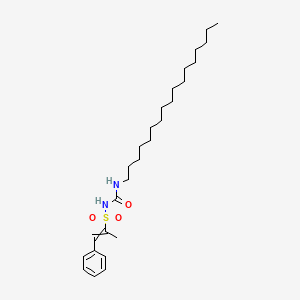

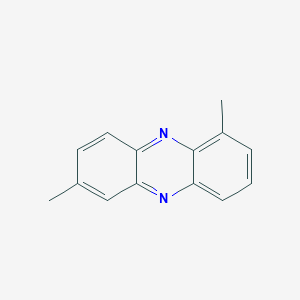
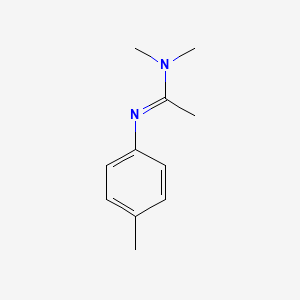
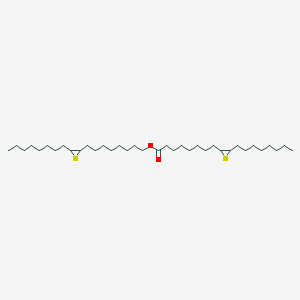
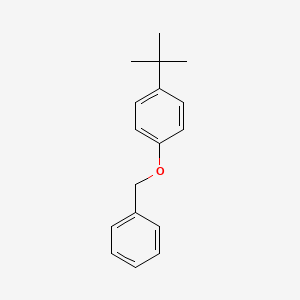
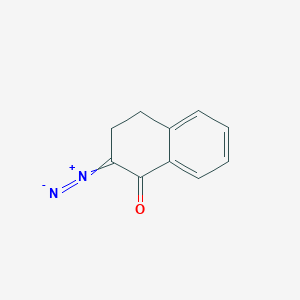

![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
